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Compound of Interest

Compound Name:
2-((4-Methoxy-3-

nitrobenzyl)sulfonyl)acetic acid

Cat. No.: B1460870 Get Quote

An In-Depth Technical Guide to 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug

development professionals interested in the chemical properties, synthesis, and potential

applications of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid. We will delve into its

molecular characteristics, potential biological activities, and the rationale behind its handling

and synthesis, providing a foundational understanding for its use in a research and

development setting.

Core Molecular Profile and Physicochemical
Properties
2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid is a multifaceted organic compound

characterized by a benzylsulfonyl scaffold substituted with methoxy and nitro groups, and an

acetic acid moiety.[1] This unique combination of functional groups makes it a compound of

interest for organic synthesis and pharmaceutical research.[1][2] Its core identifiers and

physical properties are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1460870?utm_src=pdf-interest
https://www.benchchem.com/product/b1460870?utm_src=pdf-body
https://www.benchchem.com/product/b1460870?utm_src=pdf-body
https://www.benchchem.com/product/b1460870?utm_src=pdf-body
https://www.smolecule.com/products/s915427
https://www.smolecule.com/products/s915427
https://tygersci.com/product/2-4-methoxy-3-nitrobenzylsulfonylacetic-acid-cas-592542-51-3/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1460870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

CAS Number 592542-51-3 [1][3][4][5][6]

Molecular Formula C₁₀H₁₁NO₇S [1][3][4][5]

Molecular Weight 289.26 g/mol [1][2][3][5][7]

IUPAC Name

2-[(4-methoxy-3-

nitrophenyl)methylsulfonyl]acet

ic acid

[1][6][7]

Melting Point 137-139 °C [8]

Boiling Point 627.1 ± 55.0 °C (Predicted) [8]

Density 1.520 g/cm³ (Predicted) [8]

Water Solubility
4.8 mg/mL (Classified as very

soluble)
[1]

Canonical SMILES
COC1=C(C=C(C=C1)CS(=O)

(=O)CC(=O)O)[O-]
[1][6]

InChI Key
ZHUCRFJQVSHBJR-

UHFFFAOYSA-N
[1][3][6][7]

Synthesis Pathway and Rationale
The synthesis of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid is a multi-step process

that requires careful control of reaction conditions to achieve the desired product with good

yield and purity.[1] While specific proprietary methods may vary, a representative pathway can

be constructed based on established organic chemistry principles.

The causality behind this workflow is crucial: beginning with a commercially available starting

material like 4-methoxy-3-nitrobenzylamine allows for the sequential and controlled introduction

of the sulfonyl and acetic acid groups. The use of an inert atmosphere is critical to prevent

unwanted side reactions, particularly oxidation.

Representative Synthesis Protocol
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Step 1: Diazotization and Sandmeyer Reaction.

Start with 4-methoxy-3-nitrobenzylamine. The amine is converted to a diazonium salt

using sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C).

The resulting diazonium salt is then subjected to a Sandmeyer-type reaction with sulfur

dioxide in the presence of a copper catalyst to form the corresponding 4-methoxy-3-

nitrobenzylsulfonyl chloride. This step is foundational for installing the sulfonyl group.

Step 2: Sulfonamide Formation (Alternative to Step 3).

The sulfonyl chloride can be reacted with an appropriate amine if a sulfonamide derivative

is desired. However, for the target acid, we proceed to the next step.

Step 3: Reduction and Thiol Formation.

A more common route involves the reduction of the nitro group if necessary, followed by

conversion of a starting halide (e.g., 4-methoxy-3-nitrobenzyl bromide) to a thiol or

thiocyanate.

Step 4: Thioalkylation.

The benzyl thiol is reacted with an α-haloacetic acid ester (e.g., ethyl bromoacetate) under

basic conditions to form the corresponding thioether. This step introduces the acetic acid

backbone.

Step 5: Oxidation.

The thioether is oxidized to the sulfone using a strong oxidizing agent like hydrogen

peroxide or m-CPBA. This oxidation is a key transformation, converting the sulfide linkage

to the stable sulfonyl group.

Step 6: Hydrolysis.

The ester is hydrolyzed to the carboxylic acid using either acidic or basic conditions,

followed by neutralization. This final step yields the target molecule, 2-((4-Methoxy-3-
nitrobenzyl)sulfonyl)acetic acid.
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Step 7: Purification.

The final product is purified using recrystallization, typically from an ethanol/water or

similar solvent system, to remove any unreacted starting materials or byproducts.

Synthesis Workflow Diagram

4-Methoxy-3-nitrobenzyl Halide Thiolation
(e.g., with NaSH)

Step 1 Thioalkylation
(+ Ethyl Bromoacetate)

Step 2 Oxidation
(e.g., H2O2)

Step 3 Ester Hydrolysis
(Acid or Base)

Step 4 2-((4-Methoxy-3-nitrobenzyl)
sulfonyl)acetic acid

Step 5

Click to download full resolution via product page

Caption: A representative workflow for the synthesis of the target compound.

Chemical Reactivity and Mechanistic Insights
The reactivity of this molecule is dictated by its functional groups:

Sulfonyl Group: The electron-withdrawing nature of the sulfonyl group makes the adjacent

methylene protons acidic and susceptible to deprotonation. It also allows the molecule to

undergo nucleophilic substitution reactions.[1]

Carboxylic Acid Group: This group can undergo typical reactions such as esterification with

alcohols to form various esters, or conversion to an acid chloride.[1] These reactions are

valuable for creating derivatives with potentially altered biological activities or solubilities.

Nitroaromatic System: The nitro group is strongly deactivating and directs electrophilic

aromatic substitution to the meta position relative to itself. The presence of both the nitro and

methoxy groups on the aromatic ring creates a specific electronic environment that

influences its interaction with biological targets. Nitroaromatic compounds can also have

explosive potential under specific conditions.[1]

Biological Activity and Pharmaceutical Potential
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The primary reported biological activity of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid is

its potential as an inhibitor of bacterial collagenase.[1]

Mechanism of Action: Bacterial Collagenase Inhibition
Bacterial collagenases are enzymes that break down collagen, a key component of connective

tissue. In pathogenic bacteria, these enzymes are virulence factors that facilitate tissue

destruction and bacterial spread. By inhibiting this enzyme, the compound can potentially

mitigate tissue damage associated with certain bacterial infections. This makes it a candidate

for developing drugs that target collagen-related diseases or infections.[1] The interaction is

thought to involve electron transfer mechanisms, which are crucial for its pharmacological

effects.[1]

Pharmacokinetic Profile Insights
Initial studies provide valuable insights into the drug-like properties of this compound:

Blood-Brain Barrier (BBB): It is suggested that the molecule does not readily cross the blood-

brain barrier, which would limit its effects on the central nervous system.[1]

Metabolic Stability: It is reportedly not a substrate or inhibitor for various cytochrome P450

enzymes, indicating a potentially favorable metabolic profile and a lower likelihood of drug-

drug interactions.[1]

These properties are highly desirable in drug development, suggesting the compound may

have a predictable and manageable safety profile.

Conceptual Diagram of Enzyme Inhibition
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Caption: Conceptual model of bacterial collagenase inhibition.

Predicted Spectroscopic Characteristics
While specific spectral data requires experimental acquisition, the structure of 2-((4-Methoxy-
3-nitrobenzyl)sulfonyl)acetic acid allows for the prediction of its key spectroscopic

signatures, which is an essential skill for compound verification.

¹H NMR:

Aromatic Protons: Expect three signals in the aromatic region (~7.0-8.5 ppm), likely

appearing as a doublet, a singlet (or narrow doublet), and a doublet of doublets, reflecting

the substitution pattern.
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Methoxy Group: A sharp singlet integrating to 3H around 3.9-4.1 ppm.

Benzyl CH₂: A singlet integrating to 2H adjacent to the sulfonyl group, likely deshielded to

~4.5-5.0 ppm.

Acetic Acid CH₂: A singlet integrating to 2H adjacent to the sulfonyl group, likely in the

~4.0-4.5 ppm range.

Carboxylic Acid H: A broad singlet, typically >10 ppm, which is exchangeable with D₂O.

¹³C NMR:

Expect 10 distinct carbon signals. The carbonyl carbon of the acid will be significantly

downfield (>170 ppm). The aromatic carbons will appear between ~110-160 ppm, with

quaternary carbons showing different intensities. The methoxy carbon will be around 55-

60 ppm, and the two methylene carbons will be in the 50-70 ppm range.

Infrared (IR) Spectroscopy:

O-H Stretch: A very broad band from the carboxylic acid, typically centered around 3000

cm⁻¹.

C=O Stretch: A strong, sharp absorption from the carbonyl group around 1700-1725 cm⁻¹.

S=O Stretch: Two strong absorptions characteristic of the sulfonyl group, appearing

around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).

NO₂ Stretch: Strong absorptions around 1510-1560 cm⁻¹ (asymmetric) and 1345-1385

cm⁻¹ (symmetric).

Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount.

Hazards: The compound is associated with hazard statements H302 (Harmful if swallowed),

H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause

respiratory irritation).[3][6] As a nitroaromatic compound, there is a potential for explosive
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behavior under certain conditions, such as heat or shock, although this is generally a risk for

compounds with multiple nitro groups.[1]

Storage: To ensure stability and prevent degradation, the compound should be stored in a

dry, tightly sealed container at 2-8°C.[1][4]

Conclusion and Future Directions
2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid is a versatile chemical intermediate with a

compelling, albeit sparsely explored, biological profile.[1] Its potential as a bacterial

collagenase inhibitor, combined with a favorable preliminary pharmacokinetic profile, marks it

as a molecule of significant interest for further investigation in the development of novel anti-

infective or tissue-protective agents.[1] Future research should focus on validating its inhibitory

activity against a broader range of bacterial collagenases, exploring its mechanism of action in

greater detail, and synthesizing derivatives to establish a structure-activity relationship (SAR)

that could lead to more potent and selective drug candidates.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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